2-acetamidooctanoic acid
Description
2-Acetamidooctanoic acid is an N-acylated amino acid derivative characterized by an 8-carbon (octanoic acid) backbone with an acetamido (-NHCOCH₃) group attached to the second carbon. The compound’s molecular formula is inferred as C₁₀H₁₉NO₃, with a molecular weight of 201.27 g/mol.
Properties
CAS No. |
5440-37-9 |
|---|---|
Molecular Formula |
C10H19NO3 |
Molecular Weight |
201.26 g/mol |
IUPAC Name |
2-acetamidooctanoic acid |
InChI |
InChI=1S/C10H19NO3/c1-3-4-5-6-7-9(10(13)14)11-8(2)12/h9H,3-7H2,1-2H3,(H,11,12)(H,13,14) |
InChI Key |
JJGNMSOJTSABGA-UHFFFAOYSA-N |
SMILES |
CCCCCCC(C(=O)O)NC(=O)C |
Canonical SMILES |
CCCCCCC(C(=O)O)NC(=O)C |
Other CAS No. |
5440-37-9 |
sequence |
X |
Synonyms |
2-(acetylamino)octanoic acid N-acetyl-2-aminooctanoic acid |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-acetylaminooctanoic acid typically involves the acetylation of amino acids. One common method is the reaction of an amino acid with acetic anhydride in an aqueous solution. The reaction proceeds efficiently when the mixture is heated to temperatures ranging from 50°C to 70°C . Another method involves the use of benzotriazolyl carboxylates or succinimidyl carboxylates as intermediates, which are prepared from the reaction of carboxylic acids with 1-hydroxybenzotriazole or N-hydroxysuccinimide .
Chemical Reactions Analysis
Chemical Reactions Analysis
Oxidation:
The terminal methyl group of the octanoic chain undergoes oxidation to form carboxylated products. Controlled oxidation with agents like potassium permanganate (KMnO₄) in acidic conditions yields 2-acetamido-8-oxooctanoic acid.
Esterification:
The carboxylic acid group reacts with alcohols (e.g., methanol, ethanol) under acid catalysis (H₂SO₄) to produce esters. For example:
Reaction conditions: 60–80°C, 6–12 hours, yields ~75–85%.
Amidation:
The carboxylic acid reacts with amines (e.g., ethylenediamine) via carbodiimide-mediated coupling (EDC/HOBt) to form amide bonds. This is critical for peptide conjugation .
Decarboxylation:
Thermal decarboxylation at 150–200°C removes CO₂, yielding 1-acetamidoheptane. This reaction is pH-dependent, favoring acidic conditions.
Enzymatic Modification:
ω-Transaminases (e.g., from Chromobacterium violaceum) catalyze the amination of 2-acetamidooctanoic acid derivatives to produce bioactive analogs with >98% enantiomeric excess .
Table 1: Key Reaction Pathways and Conditions
Mechanistic Insights
-
Nucleophilic Acyl Substitution: Dominates esterification and amidation, where the carboxylic acid’s carbonyl carbon is attacked by alcohols or amines .
-
Free-Radical Pathways: Oxidation involves radical intermediates at the hydrocarbon chain’s terminal carbon.
-
Enzymatic Catalysis: Transaminases facilitate stereoselective amination via a pyridoxal phosphate (PLP)-dependent mechanism .
Stability and Optimization
-
pH Sensitivity: Degrades rapidly under strongly basic conditions (pH >10).
-
Temperature: Stable up to 150°C; degradation occurs at higher temperatures.
This compound’s reactivity profile underscores its utility in organic synthesis and biomedicine, particularly for peptide engineering and metabolic studies.
Scientific Research Applications
2-acetamidooctanoic acid has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its role in metabolic pathways and its potential as a biomarker . In medicine, N-acetyl derivatives of amino acids are of interest due to their wide spectrum of actions, including anti-inflammatory and analgesic properties . Additionally, this compound is used in the production of biologically active supplements and medicinal formulations .
Mechanism of Action
The mechanism of action of N-acetylaminooctanoic acid involves its interaction with specific molecular targets and pathways. The acetyl group attached to the amino acid can modify the activity of proteins by its reducing activity, which can influence various cellular processes . This compound can also inhibit the activation of certain kinases and transcription factors, thereby regulating the expression of numerous genes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural, biochemical, and functional differences between 2-acetamidooctanoic acid and analogous N-acetylated amino acids:
Key Comparative Insights:
Structural and Physicochemical Properties
- Chain Length and Hydrophobicity: 2-Acetamidooctanoic acid’s 8-carbon backbone confers higher hydrophobicity compared to shorter analogs like 2-acetamidoacetic acid (2-carbon). This property likely influences its membrane permeability and bioavailability in biological systems.
Q & A
Q. What analytical methods are recommended for identifying 2-acetamidooctanoic acid in metabolomic studies?
Methodological Answer: Liquid chromatography-mass spectrometry (LC-MS) is the gold standard for detecting 2-acetamidooctanoic acid in biological matrices. Untargeted metabolomics workflows typically involve:
- Sample Preparation: Protein precipitation using cold methanol/acetonitrile to isolate metabolites.
- Chromatography: Reverse-phase LC (C18 columns) with gradient elution to separate isomers.
- Mass Spectrometry: High-resolution MS (e.g., Q-TOF) in positive/negative ion modes for accurate mass-to-charge (m/z) determination.
- Data Analysis: Spectral matching against databases (e.g., HMDB, METLIN) and validation with synthetic standards. This approach was used to tentatively identify 2-acetamidooctanoic acid as "X-12511" in a Middle Eastern cohort study .
Q. What are the stability considerations for storing 2-acetamidooctanoic acid in laboratory conditions?
Methodological Answer: While direct stability data for 2-acetamidooctanoic acid is limited, protocols for structurally similar N-acyl amino acids recommend:
- Storage Temperature: –20°C in airtight, light-resistant containers under inert gas (e.g., argon) to prevent hydrolysis.
- Solvent Compatibility: Dissolve in dimethyl sulfoxide (DMSO) for long-term stock solutions (avoid aqueous buffers with pH extremes).
- Stability Monitoring: Regular LC-MS purity checks (≥95% by area under the curve) .
Advanced Research Questions
Q. What genetic loci are associated with 2-acetamidooctanoic acid levels in human metabolomic studies?
Methodological Answer: Genome-wide association studies (GWAS) have linked 2-acetamidooctanoic acid ratios to the NAT8 locus (rs375811360). Key steps to validate such associations include:
- Cohort Stratification: Adjust for population structure (e.g., principal component analysis).
- Functional Annotation: Use tools like RegulomeDB to assess SNP impact on NAT8 enzyme activity.
- Phenotypic Correlation: Test associations with kidney function markers (NAT8 is expressed in renal tubules).
| SNP ID | Locus | Associated Metabolite Ratio | Study Population | Reference |
|---|---|---|---|---|
| rs375811360 | NAT8 | 2-aminooctanoate/X-12511 (likely 2-acetamidooctanoic acid) | Middle Eastern |
Q. How can contradictory data on NAT8 variant-metabolite associations be resolved across studies?
Methodological Answer: Discrepancies may arise from:
- Population Diversity: Ethnic-specific allele frequencies (e.g., rs375811360 minor allele frequency differences).
- Environmental Confounders: Diet (e.g., sulfur-rich foods) or drug interactions affecting NAT8 activity. Resolution Strategies:
- Meta-Analysis: Pool data from diverse cohorts (e.g., EUR, EAS, SAS populations) with standardized metabolite quantification.
- In Vitro Validation: Use CRISPR-Cas9-edited renal cell lines to measure 2-acetamidooctanoic acid production under controlled NAT8 expression .
Q. What in vitro models are suitable for studying the metabolic pathways of 2-acetamidooctanoic acid?
Methodological Answer:
- Cell Models: Primary human proximal tubule cells (HPTCs) or HEK293 cells transfected with NAT7.
- Isotopic Tracing: Use ¹³C-labeled precursors (e.g., ¹³C-acetate) to track N-acetylation steps via LC-MS flux analysis.
- Knockdown Studies: siRNA-mediated NAT8 silencing to assess changes in metabolite levels .
Data Contradiction Analysis
Q. How should researchers address inconsistencies in detecting 2-acetamidooctanoic acid across metabolomic platforms?
Methodological Answer: Discrepancies often stem from:
- Ionization Efficiency: Variability in MS ionization (e.g., ESI vs. APCI) for N-acyl compounds.
- Chromatographic Resolution: Co-elution with isomers (e.g., 2-acetamidoheptanoic acid). Mitigation Strategies:
- Synthetic Standards: Use commercially available or custom-synthesized 2-acetamidooctanoic acid for retention time alignment.
- Multiplatform Validation: Cross-validate findings using NMR (e.g., ¹H NMR for structural confirmation) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
